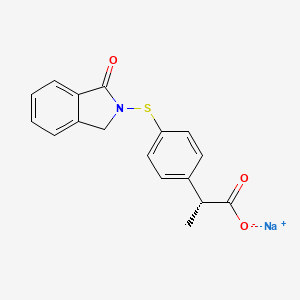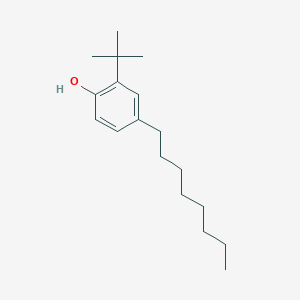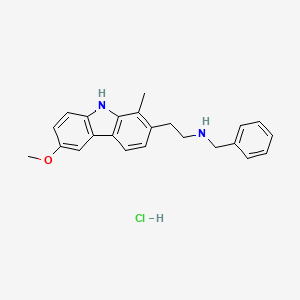
4,5-Dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium acetate is a functionalized imidazolium-based ionic liquid. Ionic liquids are salts in the liquid state, often used for their unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials. This particular compound features a long alkyl chain, which imparts hydrophobic characteristics, and a hydroxyethyl group, which enhances its hydrophilicity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium acetate typically involves the alkylation of imidazole derivatives. A common method includes the reaction of 1-(2-hydroxyethyl)imidazole with a long-chain alkyl halide, such as pentadecyl bromide, under basic conditions. The resulting intermediate is then treated with acetic acid to form the acetate salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency. The purification of the final product often involves recrystallization or distillation techniques to remove any impurities.
化学反应分析
Types of Reactions
4,5-Dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imidazolium ring can be reduced under specific conditions.
Substitution: The acetate anion can be replaced with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Ion exchange can be facilitated using silver nitrate (AgNO3) or other suitable salts.
Major Products Formed
Oxidation: Formation of 4,5-Dihydro-1-(2-oxoethyl)-2-pentadecyl-1H-imidazolium acetate.
Reduction: Formation of 4,5-Dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazole.
Substitution: Formation of various imidazolium salts depending on the anion used.
科学研究应用
4,5-Dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the extraction and stabilization of biomolecules.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of advanced materials, such as ionic liquid-based lubricants and electrolytes for batteries.
作用机制
The mechanism by which 4,5-Dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium acetate exerts its effects is largely dependent on its ionic nature and the functional groups present. The imidazolium cation can interact with various molecular targets through hydrogen bonding, electrostatic interactions, and π-π stacking. The hydroxyethyl group can form hydrogen bonds with other molecules, enhancing solubility and reactivity. The long alkyl chain provides hydrophobic interactions, which can be crucial in applications such as micelle formation and membrane interactions.
相似化合物的比较
Similar Compounds
- 4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate
- 1-Butyl-3-methylimidazolium acetate
- 1-Ethyl-3-methylimidazolium acetate
Uniqueness
4,5-Dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium acetate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring amphiphilic characteristics, such as in the formation of micelles or as surfactants. Additionally, the presence of the hydroxyethyl group enhances its solubility in polar solvents, making it versatile for various chemical and biological applications.
属性
CAS 编号 |
94023-44-6 |
|---|---|
分子式 |
C20H40N2O.C2H4O2 C22H44N2O3 |
分子量 |
384.6 g/mol |
IUPAC 名称 |
acetic acid;2-(2-pentadecyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C20H40N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-21-16-17-22(20)18-19-23;1-2(3)4/h23H,2-19H2,1H3;1H3,(H,3,4) |
InChI 键 |
YLPVOJIARBNJMT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC1=NCCN1CCO.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride](/img/structure/B15179114.png)
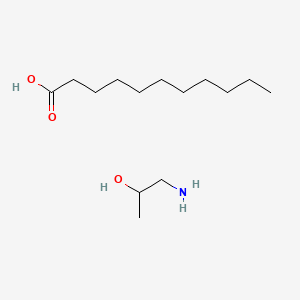
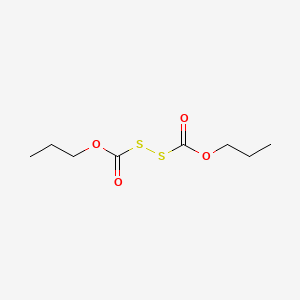

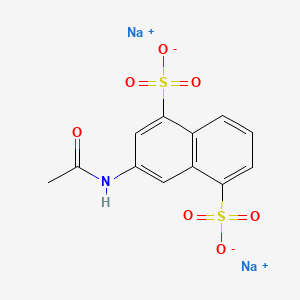
![2-O-[(1S)-1,4-dihydroxybutyl] 1-O-tridecyl benzene-1,2-dicarboxylate](/img/structure/B15179168.png)
